N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a quinoline moiety, a piperidine ring, and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The quinoline moiety can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The piperidine ring can be formed via hydrogenation of pyridine derivatives.
The final step involves the coupling of the quinoline and piperidine intermediates with a cyclopropanesulfonamide group. This can be achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the sulfonyl chloride derivative of cyclopropane, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Skraup synthesis and hydrogenation steps, as well as the development of more efficient catalysts for the nucleophilic substitution reaction.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The cyano group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is not fully understood, but it is believed to interact with specific molecular targets in cells. The quinoline moiety may intercalate with DNA, while the piperidine ring could interact with protein receptors. The sulfonamide group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
- N-[1-(3-cyanoquinolin-2-yl)piperidin-2-yl]cyclopropanesulfonamide
Uniqueness
N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is unique due to the specific positioning of the cyano group on the quinoline moiety and the piperidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c19-11-14-10-13-4-1-2-6-17(13)20-18(14)22-9-3-5-15(12-22)21-25(23,24)16-7-8-16/h1-2,4,6,10,15-16,21H,3,5,7-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRRHRVXDXFVDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2C#N)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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